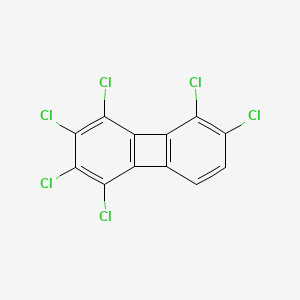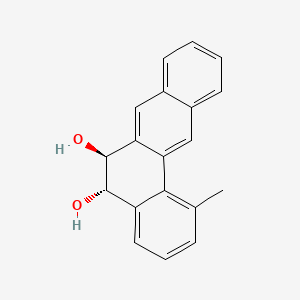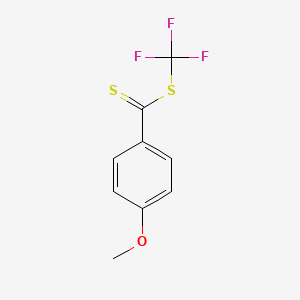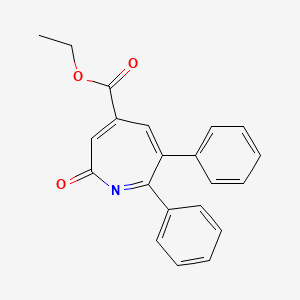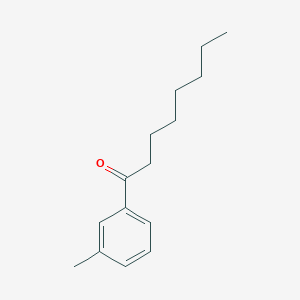
1-(3-Methylphenyl)octan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenyl)octan-1-one is an organic compound with the molecular formula C15H22O It is a ketone derivative characterized by an octane chain attached to a 3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)octan-1-one can be synthesized through Friedel-Crafts acylation, where octanoyl chloride reacts with 3-methylbenzene in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methylphenyl)octan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a catalyst.
Major Products:
Oxidation: 3-Methylbenzoic acid.
Reduction: 1-(3-Methylphenyl)octan-1-ol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-(3-Methylphenyl)octan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Methylphenyl)octan-1-one depends on its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, including oxidation-reduction reactions and enzyme-catalyzed transformations. The aromatic ring allows for interactions with hydrophobic pockets in proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
1-Octen-3-one: A ketone with a similar structure but different functional groups, known for its strong metallic odor.
1-(3-Methoxyphenyl)octan-1-one: A methoxy derivative with different chemical properties and applications.
Uniqueness: 1-(3-Methylphenyl)octan-1-one is unique due to the presence of the 3-methyl group on the phenyl ring, which influences its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
108896-08-8 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
1-(3-methylphenyl)octan-1-one |
InChI |
InChI=1S/C15H22O/c1-3-4-5-6-7-11-15(16)14-10-8-9-13(2)12-14/h8-10,12H,3-7,11H2,1-2H3 |
Clé InChI |
WZJFRMFZJLTHMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)C1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


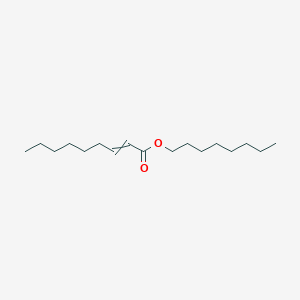



![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)

![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)
